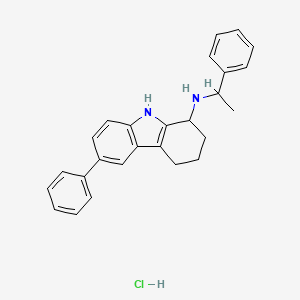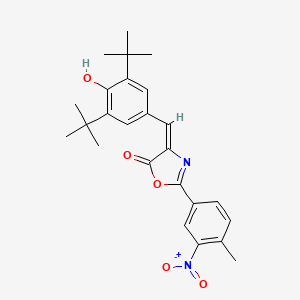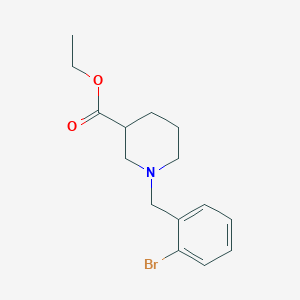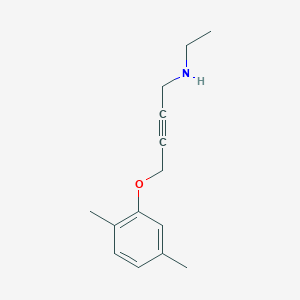![molecular formula C21H31ClN2O2S B5056246 5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide](/img/structure/B5056246.png)
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-[(1-cyclopentyl-4-piperidinyl)oxy]-N-[3-(methylthio)propyl]benzamide, commonly known as CP-122,721, is a chemical compound that belongs to the class of benzamides. It is a synthetic compound that has been studied for its potential therapeutic applications in various areas of research.
Mecanismo De Acción
The exact mechanism of action of CP-122,721 is not fully understood. However, it is believed to work by modulating the activity of certain neurotransmitters in the brain, including dopamine and serotonin. CP-122,721 has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction.
Biochemical and Physiological Effects
CP-122,721 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in certain brain regions, which may contribute to its anxiolytic and anti-depressant effects. It has also been shown to reduce the release of glutamate, which is involved in drug-seeking behavior, suggesting that it may be useful in the treatment of addiction. CP-122,721 has also been shown to reduce anxiety-like behavior in animal models, suggesting that it may be useful in the treatment of anxiety disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of CP-122,721 is that it has been extensively studied in preclinical models, making it a well-characterized compound. It has also been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. However, one of the limitations of CP-122,721 is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
Direcciones Futuras
There are several future directions for research on CP-122,721. One area of research could be to further elucidate its mechanism of action, which may help to identify new therapeutic applications for the compound. Another area of research could be to study its potential use in combination with other drugs for the treatment of addiction. Additionally, further studies could be conducted to evaluate its safety and efficacy in humans, which could pave the way for the development of new treatments for anxiety, depression, and addiction.
Métodos De Síntesis
CP-122,721 can be synthesized using a multi-step process that involves the reaction of various starting materials. The synthesis method involves the reaction of 5-chloro-2-nitrobenzoic acid with cyclopentylmagnesium bromide in the presence of a palladium catalyst to form 5-chloro-2-(1-cyclopentyl)benzoic acid. This intermediate is then reacted with piperidine in the presence of a base to form 5-chloro-2-(1-cyclopentyl-4-piperidinyl)benzoic acid. The final step involves the reaction of this intermediate with 3-(methylthio)propylamine in the presence of a coupling reagent to form CP-122,721.
Aplicaciones Científicas De Investigación
CP-122,721 has been studied for its potential therapeutic applications in various areas of research. It has been shown to have anxiolytic and anti-depressant effects in preclinical studies, making it a potential candidate for the treatment of anxiety and depression. CP-122,721 has also been studied for its potential use in the treatment of drug addiction. It has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may be useful in the treatment of drug addiction in humans.
Propiedades
IUPAC Name |
5-chloro-2-(1-cyclopentylpiperidin-4-yl)oxy-N-(3-methylsulfanylpropyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClN2O2S/c1-27-14-4-11-23-21(25)19-15-16(22)7-8-20(19)26-18-9-12-24(13-10-18)17-5-2-3-6-17/h7-8,15,17-18H,2-6,9-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKSUGLGUTCKABT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCCNC(=O)C1=C(C=CC(=C1)Cl)OC2CCN(CC2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(5-isopropyl-2-methoxyphenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5056180.png)

![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5056190.png)
![3-(4-{[2-(3,5-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1-piperazinyl)-2,5-dimethylpyrazine](/img/structure/B5056202.png)

![N-[3-(4-bromophenyl)-2-propen-1-ylidene]-4-(6-methyl-1,3-benzothiazol-2-yl)aniline](/img/structure/B5056214.png)


![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(5-methyl-3-isoxazolyl)benzamide](/img/structure/B5056231.png)
![4-(2-bromophenyl)-6-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B5056232.png)
![4-(3,4-dimethylphenyl)-2-[3-(2,5-dimethylphenyl)-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-1,3-thiazole hydrobromide](/img/structure/B5056241.png)
![2-methoxy-4-[3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B5056249.png)
![N-(3,4-dimethylphenyl)-2-{2,4-dioxo-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetamide](/img/structure/B5056266.png)